N-butyl-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide -

N-butyl-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Catalog Number: EVT-4971664
CAS Number:
Molecular Formula: C17H24N2O2
Molecular Weight: 288.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-[4-(4-Fluorobenzoyl)piperidin-1-yl]propyl)-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide

Compound Description: This compound serves as a novel lead compound identified as a CCR5 antagonist. It exhibited an IC50 value of 1.9 μM in binding assays using [(125I]RANTES and CCR5-expressing CHO cells []. Relevance: This compound shares structural similarities with N-butyl-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, specifically the presence of the 5-oxopyrrolidine-3-carboxamide core. The variations lie in the substituents on the nitrogen atoms and the 1-position of the pyrrolidine ring. These structural similarities suggest they might share similar biological targets or mechanisms of action, making this compound relevant for understanding the structure-activity relationships of CCR5 antagonists.

N-(3-[4-(4-Fluorobenzoyl)piperidin-1-yl]propyl)-1-benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamide

Compound Description: This compound represents a modification of the lead compound (compound 1), where the 1-methyl group of the 5-oxopyrrolidine moiety is replaced with a 1-benzyl group. This modification led to improved CCR5 affinity, demonstrating an IC50 value of 0.038 μM [].
Relevance: This compound demonstrates the impact of structural modifications on the biological activity of compounds structurally related to N-butyl-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide. The replacement of the 1-methyl with a 1-benzyl group in this compound, while maintaining the core 5-oxopyrrolidine-3-carboxamide structure, highlights the importance of substituent selection in optimizing CCR5 antagonism.

(2E,4E)-4-chlorobenzylidene-2-(4-chlorostyryl)-N-cyclohexyl-1-(4-fluorophenyl)-5-oxopyrrolidine-2-carboxamide (RPDPRH)

Compound Description: This compound, synthesized through a green approach, serves as an analog of Rhopaladins and exhibits improved anti-proliferation, apoptosis induction, and downregulation of HPV E6/E7 mRNA expression in CaSki cells compared to a previous compound RPDPB []. Relevance: RPDPRH, while structurally distinct from N-butyl-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, shares a common pharmacophore, the 5-oxopyrrolidine-2-carboxamide moiety. Although the core structures differ slightly, exploring analogs like RPDPRH might provide insights into alternative scaffolds and substituents that could influence the biological activity of compounds containing the 5-oxopyrrolidine carboxamide pharmacophore.

1-Cyclohexyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide

Compound Description: This compound, complexed with Mycobacterium tuberculosis enoyl reductase (InhA), is used in molecular docking studies to investigate the binding modes of newly synthesized carbamate derivatives [].
Relevance: Similar to N-butyl-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, this compound features the 5-oxopyrrolidine-3-carboxamide core, highlighting this structure as a potential pharmacophore for biological activity. The differing substituents provide valuable insights into the structure-activity relationship.

Properties

Product Name

N-butyl-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

IUPAC Name

N-butyl-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

InChI

InChI=1S/C17H24N2O2/c1-4-5-8-18-17(21)14-10-16(20)19(11-14)15-7-6-12(2)13(3)9-15/h6-7,9,14H,4-5,8,10-11H2,1-3H3,(H,18,21)

InChI Key

MPDQJXFWAQRMCZ-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1CC(=O)N(C1)C2=CC(=C(C=C2)C)C

Canonical SMILES

CCCCNC(=O)C1CC(=O)N(C1)C2=CC(=C(C=C2)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.